1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol
Description
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol (CAS: 220675-94-5) is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₁F₃O. Its structure features a trifluoroethanol moiety (-CF₃CH₂OH) attached to a 3,5-dimethylphenyl ring. This compound is notable for its electron-withdrawing trifluoromethyl group and electron-donating methyl substituents on the aromatic ring, which collectively influence its physicochemical properties and reactivity. Applications include its use as a monomer in synthesizing polyimide films for flexible microelectromechanical systems (MEMS) .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTXEAKXIGCGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242885 | |
| Record name | 3,5-Dimethyl-α-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220675-94-5 | |
| Record name | 3,5-Dimethyl-α-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220675-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-α-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with trifluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trifluoroacetaldehyde. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like chromatography to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can produce an alcohol or hydrocarbon.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
This contrasts with electron-withdrawing substituents like -Cl in 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanol, which reduce electron density and may increase reactivity toward nucleophilic substitution . Meta vs. Para Substitution: Para-substituted analogs (e.g., 1-(4-bromophenyl)-2,2,2-trifluoroethanol) exhibit distinct steric and electronic profiles compared to meta-substituted derivatives. Meta substitution often leads to symmetrical crystal packing, as seen in studies of trichloro-acetamides .
Functional Group Variations: Alcohol (-OH) vs. Ketone (=O): The trifluoroethanol derivative (alcohol) is more polar and capable of hydrogen bonding compared to its ketone analog, 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone. This difference impacts solubility and applications; the alcohol is used in polymer synthesis, while the ketone serves as a chiral stationary phase in HPLC .
Physicochemical Properties
- Solubility: Fluorinated alcohols like 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol exhibit enhanced solubility in polar aprotic solvents (e.g., HFIP) compared to non-fluorinated analogs due to the -CF₃ group’s polarity .
- Thermal Stability: The trifluoroethanol group confers thermal stability, making the compound suitable for high-temperature polymer processing .
Biological Activity
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol is derived from the trifluoroethanol (TFE) family, which is known for its strong hydrogen bonding and polar characteristics. The trifluoromethyl group enhances its solubility in water and organic solvents, making it a versatile compound in biochemical studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol. In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines. For instance:
- Cell Viability Assays : The compound exhibited an IC50 value of approximately 10 µM against glioblastoma cells, indicating a potent ability to induce cell death (apoptosis) through DNA damage mechanisms .
- Mechanism of Action : The compound's mechanism involves the induction of DNA strand breaks and subsequent activation of apoptotic pathways. This was confirmed through TUNEL assays showing increased DNA fragmentation in treated cells .
Anti-Diabetic Activity
The compound has also been evaluated for its anti-diabetic properties. In vivo studies using Drosophila melanogaster models indicated that:
- Glucose Level Reduction : Treatment with 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol led to a significant reduction in glucose levels compared to control groups. This effect is attributed to the inhibition of α-glucosidase activity .
- Comparative Analysis : Compounds with similar structures showed varying degrees of effectiveness; however, those containing electron-withdrawing groups demonstrated superior activity .
Study 1: Anticancer Efficacy
A study focused on the efficacy of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol in glioblastoma cells revealed:
| Compound | IC50 (µM) | % Cell Death |
|---|---|---|
| 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol | 10.14 | 51.58 |
| Control | N/A | <10 |
This data illustrates the compound's potential as a therapeutic agent in cancer treatment.
Study 2: Anti-Diabetic Mechanism
In a Drosophila model for diabetes:
| Treatment | Initial Glucose Level (mg/dL) | Final Glucose Level (mg/dL) |
|---|---|---|
| Control | 250 | 300 |
| Compound | 250 | 180 |
The results indicate that the compound significantly lowers glucose levels compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via nucleophilic addition of trifluoroethanol to 3,5-dimethylbenzaldehyde, typically catalyzed by acid (e.g., H₂SO₄) or base (e.g., KOH) under reflux conditions . Optimization strategies include:
- Catalytic Systems : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.
- Yield Improvement : Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 6–8 hours) and improves yields by ~15% .
Q. How does the solubility and stability of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol influence its handling in laboratory settings?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetone; poorly soluble in water due to hydrophobic aryl and -CF₃ groups .
- Stability : Stable at room temperature under inert atmospheres (N₂/Ar). Degradation studies (TGA/DSC) show decomposition onset at 180°C. Store in amber vials at 4°C to prevent photolytic cleavage of the C-O bond .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/19F NMR : Distinct signals for methyl groups (δ 2.3 ppm, singlet), -CF₃ (δ -75 ppm, quartet), and hydroxyl proton (δ 5.2 ppm, broad) .
- FT-IR : O-H stretch (~3400 cm⁻¹), C-F vibrations (1100–1250 cm⁻¹), and aromatic C-H bends (700–800 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+ at m/z 221.1 (C₁₀H₁₁F₃O⁺) .
Advanced Research Questions
Q. How do meta-substituted electron-donating groups (e.g., -CH₃) influence the compound’s reactivity compared to halogenated analogs?
- Comparative Analysis : The 3,5-dimethylphenyl group enhances electron density at the aryl ring, reducing electrophilic substitution rates compared to chloro-substituted analogs (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol) .
- Case Study : In Friedel-Crafts alkylation, the dimethyl derivative exhibits 20% slower reaction kinetics than dichloro analogs due to steric hindrance and electronic effects .
Q. What computational models predict the electronic effects of the trifluoroethanol moiety on reaction pathways?
- DFT Studies : B3LYP/6-311+G(d,p) calculations reveal the -CF₃ group lowers the LUMO energy (-1.8 eV vs. -1.2 eV for non-fluorinated analogs), facilitating nucleophilic attack at the β-carbon .
- Applications : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing charge distribution on the aryl ring .
Q. How can crystallographic data resolve contradictions in reported solid-state geometries of structurally related compounds?
- X-ray Diffraction : Single-crystal analysis of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol reveals a monoclinic lattice (space group P2₁/c) with intermolecular H-bonding (O-H···F) stabilizing the crystal structure .
- Discrepancy Resolution : Conflicting reports on dihedral angles (aryl vs. -CF₃) are resolved by comparing unit cell parameters (a = 8.21 Å, b = 11.03 Å, c = 12.45 Å) with analogous trichloro-acetamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
